Kihadanin A

Beschreibung

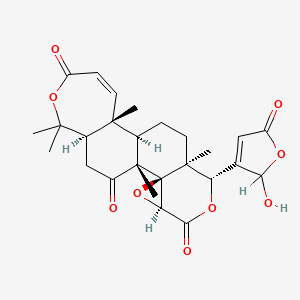

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2R,4S,7R,8S,11R,12R,18R)-7-(2-hydroxy-5-oxo-2H-furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O9/c1-22(2)14-11-15(27)25(5)13(23(14,3)8-7-16(28)34-22)6-9-24(4)18(12-10-17(29)32-20(12)30)33-21(31)19-26(24,25)35-19/h7-8,10,13-14,18-20,30H,6,9,11H2,1-5H3/t13-,14+,18+,19-,20?,23-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWMSKKYNYZQTC-AJLFSXDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=CC(=O)OC6O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=CC(=O)OC6O)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00925062 | |

| Record name | 8-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125276-62-2 | |

| Record name | Kihadanin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125276622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Kihadanin A: A Technical Guide to its Discovery and Isolation

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and isolation of Kihadanin A, a notable limonoid with significant biological activity. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental protocols, quantitative data, and logical workflows involved in the extraction and characterization of this complex natural product.

Introduction

This compound is a naturally occurring limonoid, a class of chemically complex triterpenoids found in various plant species. First identified from the bark of the Amur cork tree, Phellodendron amurense, colloquially known as "Kihada" in Japan, this compound has garnered interest due to its potential biological activities, including insect antifeedant properties. This guide serves as a technical resource, consolidating the methodologies for its isolation and the data supporting its structural elucidation.

Discovery and Botanical Source

This compound was first isolated from the bark of Phellodendron amurense Rupr. (Rutaceae).[1][2][3] This medicinal plant has a history of use in traditional Asian medicine and is a known source of various bioactive compounds, including other limonoids and alkaloids.[3][4] The discovery of this compound was the result of bioassay-guided fractionation aimed at identifying the active principles responsible for the plant's insect antifeedant properties.[1]

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The following protocols are based on the methodologies described in the primary literature.[1]

Plant Material and Extraction

Dried bark of Phellodendron amurense serves as the starting material. The bark is first chipped and then exhaustively extracted with methanol at room temperature. The resulting crude methanol extract is concentrated under reduced pressure to yield a viscous residue.[1]

Solvent Partitioning

The crude methanol extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. This typically involves sequential partitioning with hexane, chloroform, ethyl acetate, and water. The antifeedant activity, which guides the isolation of this compound, is primarily found in the chloroform and water fractions.[1]

Chromatographic Purification

The active fractions from solvent partitioning are further purified using a combination of chromatographic techniques.

-

Silica Gel Column Chromatography: The chloroform fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and acetone. Fractions are collected and monitored by thin-layer chromatography (TLC), with spots visualized using Ehrlich reagent, which gives a characteristic dark violet color for limonoids.[1]

-

Recycling High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity and TLC profiles are further purified by recycling HPLC on a gel filtration column (e.g., JAIGEL GS-320) using methanol as the mobile phase. This step is crucial for separating closely related limonoids.[1]

The logical workflow for the isolation and purification of this compound is depicted in the following diagram:

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.[1] These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

The key spectroscopic methods employed are:

-

Ultraviolet (UV) Spectroscopy

-

Infrared (IR) Spectroscopy

-

Mass Spectrometry (MS)

-

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

-

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

The logical relationship of these techniques in elucidating the structure is shown below:

Quantitative Data

While the original discovery paper does not provide an exhaustive list of spectroscopic data, it lays the groundwork for the structural characterization of this compound. The following table summarizes the types of quantitative data obtained from the spectroscopic analyses.

| Spectroscopic Technique | Type of Data Obtained |

| UV Spectroscopy | Wavelength of maximum absorption (λmax) |

| IR Spectroscopy | Absorption frequencies (cm⁻¹) for functional groups |

| Mass Spectrometry | Molecular ion peak (m/z) and fragmentation pattern |

| ¹H-NMR Spectroscopy | Chemical shifts (δ, ppm), coupling constants (J, Hz), integration |

| ¹³C-NMR Spectroscopy | Chemical shifts (δ, ppm) |

Conclusion

The discovery and isolation of this compound from Phellodendron amurense highlight the importance of natural products as a source of novel chemical entities with potential applications. The methodologies outlined in this guide, from extraction to purification and structural elucidation, provide a framework for researchers working with limonoids and other complex natural products. Further detailed spectroscopic analysis and biological evaluation will continue to unveil the full potential of this compound in various scientific and therapeutic fields.

References

- 1. tandfonline.com [tandfonline.com]

- 2. [Limonoids in Phellodendron amurense (Kihada)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of limonoids and alkaloids from Phellodendron amurense and their multidrug resistance (MDR) reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Kihadanin A from Dictamnus dasycarpus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kihadanin A, a naturally occurring limonoid found in Dictamnus dasycarpus. The content herein is curated for professionals in research and drug development, offering detailed information on its natural source, isolation, and biological activities, with a focus on its role as a Nitric Oxide Synthase 3 (NOS3) inhibitor and its potential implications for hyperuricemia.

Natural Source and Chemical Profile

This compound is a secondary metabolite isolated from the root bark of Dictamnus dasycarpus Turcz., a perennial plant belonging to the Rutaceae family. This plant, commonly known as densefruit dittany root, has a history of use in traditional medicine. The root bark of D. dasycarpus is a rich source of various bioactive compounds, including a diverse array of limonoids, alkaloids, flavonoids, and sesquiterpenoids.

Quantitative Data Summary

Table 1: Chemical Constituents of Dictamnus dasycarpus Root Bark

| Compound Class | Examples | Reference |

| Limonoids | This compound, Kihadanin C, Obacunone, Limonin, Fraxinellone | |

| Alkaloids | Dictamnine, Skimmianine, γ-Fagarine | |

| Flavonoids | Rutin, Quercetin | |

| Sesquiterpenoids | Dictamdiol A, Dictamdiol B |

Experimental Protocols

The following sections outline the general experimental procedures for the extraction and isolation of limonoids, including this compound, from the root bark of Dictamnus dasycarpus, as inferred from related studies.

Extraction of Limonoids

A common method for extracting limonoids from plant material involves solvent extraction.

Protocol:

-

Preparation of Plant Material: Air-dried and powdered root bark of Dictamnus dasycarpus is used as the starting material.

-

Extraction: The powdered material is typically extracted with a polar solvent such as methanol or 95% ethanol at room temperature or under reflux. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Caption: General workflow for the extraction and isolation of this compound.

Isolation and Purification of this compound

The purification of this compound from the crude extract is typically achieved through a series of chromatographic steps.

Protocol:

-

Column Chromatography: The crude extract is subjected to column chromatography on a silica gel column.

-

Elution: A gradient elution is performed using a solvent system, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fraction Collection: Fractions of the eluate are collected systematically.

-

TLC Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

-

Further Purification: Fractions containing the target compound, this compound, may require further purification using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Structural Elucidation

The chemical structure of the isolated this compound is confirmed using various spectroscopic methods.

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of Nitric Oxide Synthase 3 (NOS3), also known as endothelial NOS (eNOS). This enzyme plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation and the regulation of blood pressure.

Inhibition of NOS3

The precise mechanism by which this compound inhibits NOS3 is a subject of ongoing research. However, it is hypothesized that as a limonoid, it may interact with the active site of the enzyme or allosterically modulate its activity.

Caption: Simplified diagram of this compound's inhibitory effect on the NOS3 pathway.

Relevance to Hyperuricemia

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a known risk factor for gout and other metabolic disorders. The link between this compound and hyperuricemia is an emerging area of interest. While the direct mechanism is not fully elucidated, the inhibition of NOS3 by this compound may play a role. Dysregulation of NO production has been implicated in the pathogenesis of hyperuricemia-related conditions.

Further research is needed to determine if this compound influences uric acid levels through the modulation of key enzymes involved in purine metabolism, such as xanthine oxidase, or by affecting renal excretion of uric acid via transporters like URAT1.

Conclusion

This compound, a limonoid from Dictamnus dasycarpus, presents a promising area for further investigation. Its established activity as a NOS3 inhibitor and its potential connection to hyperuricemia highlight its therapeutic and research potential. The experimental protocols and data presented in this guide provide a foundational resource for scientists and drug development professionals interested in exploring the properties and applications of this natural compound. Further studies are warranted to fully characterize its pharmacological profile and to elucidate the precise molecular mechanisms underlying its biological effects.

The Uncharted Path: A Technical Guide to the Biosynthesis of Kihadanin A in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kihadanin A, a member of the havanensin-class of limonoids found in plants of the Trichilia genus, exhibits a range of promising biological activities. Understanding its biosynthesis is pivotal for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide synthesizes the current understanding of limonoid biosynthesis to propose a putative pathway for this compound. While the complete enzymatic cascade in Trichilia roka remains to be fully elucidated, this document provides a comprehensive theoretical framework, outlines key experimental methodologies for pathway elucidation, and presents the foundational knowledge required for future research in this area.

Introduction to this compound and Limonoids

Limonoids are a class of highly oxygenated and structurally diverse tetranortriterpenoids, predominantly found in the Meliaceae and Rutaceae plant families.[1] Their complex structures contribute to a wide array of biological activities, including insecticidal, anti-inflammatory, and anticancer properties. This compound is classified as a havanensin-type limonoid, characterized by oxygenation at the C-1, C-3, and C-7 positions of the core limonoid skeleton.[2] It is notably isolated from Trichilia roka, a plant species known for producing a variety of complex secondary metabolites.[3]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway established for other limonoids, originating from the cyclization of a triterpenoid precursor. The proposed pathway can be divided into several key stages:

Stage 1: Formation of the Triterpenoid Precursor

The pathway commences with the cyclization of 2,3-oxidosqualene, a universal precursor for triterpenoids. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC). In the case of limonoids, the resulting tetracyclic triterpene scaffold is believed to be tirucalla-7,24-dien-3β-ol.[2][4]

Stage 2: Core Skeleton Modification and Furan Ring Formation

Following the initial cyclization, the tirucallane skeleton undergoes a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYPs). These modifications are crucial for the formation of the characteristic features of the havanensin-class limonoids, including hydroxylations at the C-1, C-3, and C-7 positions.[2]

A key step in limonoid biosynthesis is the formation of the furan ring, which involves the loss of four carbon atoms from the side chain. Recent studies suggest a "protection/deprotection" strategy, where a late-stage intermediate is selectively deprotected by a carboxylesterase, facilitating a more efficient furan ring formation catalyzed by a 2-oxoglutarate-dependent dioxygenase (2-OGDD), termed a limonoid furan synthase.[5] An aldo-keto reductase is also implicated in the pathway leading to the furan ring.[5]

Stage 3: Late-Stage Tailoring

The final steps in the biosynthesis of this compound likely involve further enzymatic modifications, such as acetylations or glycosylations, catalyzed by acyltransferases or UDP-glycosyltransferases (UGTs), respectively. These "tailoring" reactions contribute to the final structural diversity and biological activity of the molecule.

Below is a proposed schematic of the biosynthetic pathway leading to this compound.

Key Enzyme Families Implicated in this compound Biosynthesis

The biosynthesis of this compound is a complex process involving several key enzyme families:

-

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the initial, crucial cyclization of 2,3-oxidosqualene to form the basic triterpenoid skeleton.

-

Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of enzymes is responsible for the extensive oxidative modifications of the triterpenoid core, including hydroxylations, epoxidations, and rearrangements that are characteristic of limonoids.[4]

-

Aldo-Keto Reductases (AKRs): An AKR is proposed to be involved in the steps leading to the formation of the furan ring.[5]

-

2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs): A specific 2-OGDD, termed limonoid furan synthase, is believed to catalyze the final step in furan ring formation.[5]

-

Carboxylesterases: These enzymes may play a role in a "protection/deprotection" strategy to facilitate efficient furan ring biosynthesis.[5]

-

UDP-Glycosyltransferases (UGTs) and Acyltransferases: These enzymes are responsible for the final tailoring steps, adding sugar moieties or acyl groups to the limonoid scaffold, which can significantly impact their biological activity and solubility.

Experimental Protocols for Pathway Elucidation

Elucidating the complete biosynthetic pathway of this compound requires a multi-faceted approach combining transcriptomics, proteomics, metabolomics, and biochemical characterization of candidate enzymes. A general workflow is outlined below.

4.1. Transcriptome Analysis and Candidate Gene Identification

-

Protocol:

-

Collect tissue samples from Trichilia roka known to produce this compound (e.g., leaves, bark, or seeds).

-

Extract total RNA from the collected tissues.

-

Perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.

-

Assemble the transcriptome and annotate the predicted protein-coding genes.

-

Identify candidate genes belonging to key enzyme families (OSCs, CYPs, UGTs, etc.) based on sequence homology to known triterpenoid biosynthetic enzymes.

-

Utilize co-expression analysis to identify clusters of genes that are coordinately expressed with known pathway genes, suggesting their involvement in the same metabolic pathway.

-

4.2. Heterologous Expression and Functional Characterization of Candidate Enzymes

-

Protocol for Cytochrome P450s (expressed in yeast):

-

Clone the full-length cDNA of a candidate CYP gene into a yeast expression vector (e.g., pYES-DEST52).

-

Co-transform the yeast strain (e.g., Saccharomyces cerevisiae WAT11, which expresses an Arabidopsis cytochrome P450 reductase) with the CYP expression vector and a vector for a known upstream pathway enzyme (e.g., an OSC that produces the substrate).

-

Induce protein expression by growing the yeast in a suitable medium (e.g., galactose-containing medium for GAL1 promoter-driven expression).

-

Incubate the yeast culture for 48-72 hours to allow for metabolite production.

-

Extract the metabolites from the yeast culture using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the enzymatic reaction.

-

For structural elucidation of novel products, scale up the culture and purify the compound for Nuclear Magnetic Resonance (NMR) analysis.

-

4.3. In Vitro Enzyme Assays

-

Protocol:

-

Express and purify the candidate enzyme from a heterologous system (e.g., E. coli for soluble enzymes or yeast microsomes for membrane-bound enzymes like CYPs).

-

Prepare a reaction mixture containing the purified enzyme, the putative substrate, and any necessary co-factors (e.g., NADPH and a cytochrome P450 reductase for CYPs).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products.

-

Analyze the products by LC-MS to confirm the enzymatic activity and identify the product.

-

Quantitative Data

Currently, there is a lack of published quantitative data specifically for the biosynthesis of this compound. The table below is a template that can be used to summarize such data once it becomes available through future research.

| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Reference |

| Tr-OSC1 | 2,3-Oxidosqualene | Tirucalla-7,24-dien-3β-ol | Data not available | Data not available | |

| Tr-CYP_X | Tirucalla-7,24-dien-3β-ol | Hydroxylated Intermediate | Data not available | Data not available | |

| Tr-LFS | Acyclic Precursor | Furan-containing Intermediate | Data not available | Data not available | |

| Tr-UGT_Y | Furan-containing Intermediate | This compound | Data not available | Data not available |

Table 1: Template for summarizing quantitative data on this compound biosynthetic enzymes. "Tr" denotes enzymes from Trichilia roka.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a roadmap for the complete elucidation of this complex metabolic route. Future research should focus on the identification and characterization of the specific enzymes from Trichilia roka involved in each step of the pathway. The application of modern 'omics' technologies, coupled with rigorous biochemical characterization, will be instrumental in achieving this goal. A thorough understanding of the biosynthesis of this compound will not only contribute to our fundamental knowledge of plant secondary metabolism but also pave the way for its sustainable production through metabolic engineering of microbial or plant-based systems, thereby facilitating its development as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Secondary Metabolites of the Genus Trichilia: Contribution to the Chemistry of Meliaceae Family [scirp.org]

- 4. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Physical and Chemical Properties of Kihadanin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kihadanin A, a naturally occurring limonoid isolated from the root bark of Dictamnus dasycarpus, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and characterization. Furthermore, it delves into its known biological activities, including its role as a NOS3 inhibitor and its potential interaction with the GSK-3β signaling pathway, presenting this information in a manner accessible and actionable for researchers in drug discovery and development. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.

Physicochemical Properties

This compound is a white amorphous powder.[1] Its core chemical structure is a highly oxygenated tetracyclic triterpenoid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₀O₉ | [1] |

| Molecular Weight | 486.51 g/mol | [1] |

| Appearance | White amorphous powder | [1] |

| Melting Point | 218 – 220 °C | [1] |

| Optical Rotation | [α]²⁰D = -68.6 (c 0.10, CHCl₃) | [1] |

| Solubility | Soluble in Chloroform | [1] |

| UV (CHCl₃) λₘₐₓ (log ε) | 215 (4.11) nm | [1] |

| IR (KBr) νₘₐₓ | 3448, 2924, 1742, 1637, 1275, 1028, 875 cm⁻¹ | [1] |

| CAS Number | 125276-62-2 |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), ¹H-NMR, and ¹³C-NMR data are pivotal for its identification and characterization.

Mass Spectrometry

The molecular formula of this compound was determined by HRESIMS, which showed a protonated molecule [M+H]⁺ at m/z 487.1964, consistent with the molecular formula C₂₆H₃₀O₉.[1]

NMR Spectroscopy

The ¹H and ¹³C-NMR spectra of this compound were recorded in CDCl₃. The detailed chemical shift assignments are provided in Table 2.

| Position | ¹³C (δc) | ¹H (δH, J in Hz) |

| 1 | 79.8 | 5.58 (s) |

| 2 | 35.8 | 2.35 (m), 2.15 (m) |

| 3 | 169.5 | |

| 4 | 83.7 | |

| 5 | 54.2 | 3.15 (d, J=12.0) |

| 6 | 37.8 | 2.25 (m), 1.85 (m) |

| 7 | 172.1 | |

| 8 | 50.1 | |

| 9 | 45.3 | 2.65 (d, J=12.0) |

| 10 | 43.5 | |

| 11 | 18.9 | 1.65 (m), 1.45 (m) |

| 12 | 26.5 | 1.75 (m), 1.55 (m) |

| 13 | 38.1 | |

| 14 | 157.8 | |

| 15 | 120.2 | 6.32 (s) |

| 16 | 167.3 | |

| 17 | 78.2 | 5.45 (s) |

| 19 | 108.9 | 7.42 (t, J=1.8) |

| 20 | 141.2 | |

| 21 | 143.5 | 7.41 (t, J=1.8) |

| 22 | 65.8 | 4.95 (d, J=8.4), 4.25 (d, J=8.4) |

| 23 | 20.9 | 2.12 (s) |

| 4-CH₃ | 20.8 | 1.25 (s) |

| 8-CH₃ | 16.9 | 1.15 (s) |

| 10-CH₃ | 27.5 | 1.08 (s) |

| 13-CH₃ | 16.5 | 1.18 (s) |

Isolation Protocol

This compound is isolated from the root bark of Dictamnus dasycarpus. A general workflow for its isolation and purification is outlined below.

Detailed Methodology:

-

Extraction: The air-dried and powdered root bark of Dictamnus dasycarpus (10 kg) is extracted three times with 95% ethanol at room temperature.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are combined and further purified on a Sephadex LH-20 column using a chloroform/methanol (1:1) mixture as the eluent.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) with a methanol/water mobile phase to yield pure this compound.[1]

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of endothelial nitric oxide synthase (NOS3) and is considered a useful tool for studying hyperuricemia. Furthermore, computational studies have suggested a potential interaction with Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in numerous cellular signaling pathways.

NOS3 Inhibition

The inhibitory activity of this compound on NOS3 suggests its potential role in modulating endothelial function and vascular tone. A typical experimental workflow to assess NOS3 inhibition is depicted below.

Experimental Protocol for NOS3 Inhibition Assay (General):

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until confluent.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified time.

-

Stimulation: Cells are then stimulated with a known NOS3 activator, such as Vascular Endothelial Growth Factor (VEGF) or bradykinin, to induce nitric oxide (NO) production.

-

Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production at each concentration of this compound is calculated, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Potential Interaction with GSK-3β Signaling

In silico molecular docking studies have suggested that this compound may bind to the active site of GSK-3β. GSK-3β is a multifaceted serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer. Inhibition of GSK-3β can lead to the activation of the Wnt/β-catenin signaling pathway and can also influence autophagy.

Experimental Workflow to Validate GSK-3β Interaction:

-

Kinase Assay: A direct in vitro kinase assay can be performed using recombinant GSK-3β, a suitable substrate (e.g., a synthetic peptide), and ATP. The inhibitory effect of this compound on GSK-3β activity would be measured by quantifying substrate phosphorylation.

-

Western Blot Analysis: Cells treated with this compound can be analyzed by Western blot to assess the phosphorylation status of known GSK-3β substrates, such as β-catenin (at serine 33/37 and threonine 41) and Tau. A decrease in the phosphorylation of these substrates would indicate GSK-3β inhibition.

-

Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm the direct binding of this compound to GSK-3β in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.

Conclusion

This compound presents as a promising natural product with defined physicochemical properties and intriguing biological activities. This guide provides a foundational resource for researchers interested in exploring its therapeutic potential. The detailed spectroscopic data and isolation protocol will aid in its identification and procurement. Furthermore, the elucidation of its inhibitory effects on NOS3 and its potential modulation of the GSK-3β signaling pathway opens new avenues for investigation in various disease models. Further research is warranted to fully characterize its mechanism of action and to validate its therapeutic efficacy in preclinical and clinical settings.

References

Kihadanin A: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Promising Limonoid Compound

Introduction

Kihadanin A is a naturally occurring limonoid, a class of highly oxygenated triterpenoid compounds predominantly found in plants of the Meliaceae family. Limonoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and insecticidal properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, potential mechanisms of action, and relevant experimental data from closely related compounds to inform future research and drug development efforts. While direct experimental data on this compound is limited, this guide consolidates available information and provides a strong rationale for its further investigation.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₁H₃₆O₁₃ |

| Molecular Weight | 616.6 g/mol |

| Class | Limonoid |

| Sub-class | Phragmalin-type |

| CAS Number | 125276-62-2 |

| Natural Sources | Believed to be isolated from plants of the Meliaceae family, such as Chukrasia tabularis. |

Putative Mechanism of Action: Targeting Glycogen Synthase Kinase-3β (GSK-3β)

In silico molecular docking studies have identified this compound as a potential inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase that plays a crucial role in a multitude of cellular processes.[1][2] GSK-3β is a key regulator in signaling pathways implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] The dysregulation of GSK-3β activity is a hallmark of many pathological states, making it an attractive target for therapeutic intervention.

The proposed mechanism involves this compound binding to the ATP-binding pocket of GSK-3β, thereby preventing the phosphorylation of its downstream substrates. This inhibition can modulate several signaling pathways, leading to various cellular responses.

Figure 1: Putative signaling pathway of this compound via GSK-3β inhibition.

Biological Activities and Quantitative Data

While specific experimental data for this compound is not yet available in the public domain, the biological activities of structurally similar phragmalin-type limonoids isolated from Chukrasia tabularis provide strong evidence for its potential therapeutic effects.

Cytotoxic Activity

Limonoids isolated from the Meliaceae family have demonstrated significant cytotoxic effects against various cancer cell lines. While data for this compound is pending, studies on other limonoids from the related genus Khaya provide insight into the potential of this compound class.

Table 1: Cytotoxicity of Limonoids from Khaya ivorensis against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3-O-methyl-butyrylseneganolide A | HL-60 (Leukemia) | 21.1 | [1] |

| Seneganolide A | HL-60 (Leukemia) | 39.5 | [1] |

| 1,3-dideacetylkhivorin | A-549 (Lung) | 30.2 | [1] |

| Ivorenoid C | HL-60 (Leukemia) | 0.19 | [3] |

| Ivorenoid F | P388 (Murine Leukemia) | 0.63 | [3] |

Anti-inflammatory Activity

Several phragmalin-type limonoids from Chukrasia tabularis have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 2: Anti-inflammatory Activity of Phragmalin-Type Limonoids from Chukrasia tabularis

| Compound | IC₅₀ for NO Inhibition (µM) | Reference |

| Chuktabamalin A | 21.72 ± 2.79 | [4] |

| Chuktabamalin B | 23.29 ± 1.00 | [4] |

| Chuktabamalin C | 47.08 ± 3.47 | [4] |

| Chuktabamalin E | 66.67 ± 2.89 | [4] |

| Limonoid 2 (Unnamed) | 4.58 | [5] |

| Tabularisin Q | 13.13 | [5] |

| Chuktabularin Y | 10.40 | [5] |

Insecticidal Activity

Extracts from the Meliaceae family are well-known for their insecticidal properties, largely attributed to their limonoid content. While specific data for this compound is unavailable, extracts from Khaya ivorensis have demonstrated significant termiticidal activity. The evaluation of this compound against agricultural pests such as Spodoptera frugiperda is a promising area for future research.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's biological activities.

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][6][7]

References

- 1. Molecular docking study of GSK-3β interaction with nomilin, kihadanin B, and related limonoids and triterpenes with a furyl-δ-lactone core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Kunming Institute of Botany,Chinese Academy of Sciences [english.kib.cas.cn]

- 5. researchgate.net [researchgate.net]

- 6. Chukrasia tabularis limonoid plays anti-inflammatory role by regulating NF-κB signaling pathway in lipopolysaccharide-induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Emerging Potential of Kihadanin A: An In-Silico Perspective on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kihadanin A, a member of the limonoid class of natural products, is emerging as a compound of interest in the field of drug discovery. While extensive experimental data on its biological activities remain to be fully elucidated, computational studies have provided a foundational framework for understanding its potential therapeutic applications. This technical guide synthesizes the current knowledge on this compound, with a primary focus on its predicted interaction with Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in a multitude of human diseases.

Predicted Biological Activity: Targeting GSK-3β

Computational molecular docking studies have been instrumental in identifying this compound as a potential ligand for GSK-3β.[1] GSK-3β is a serine/threonine kinase that plays a pivotal role in various cellular processes, including metabolism, cell proliferation, and apoptosis.[2] Its dysregulation has been linked to a range of pathologies, including neurodegenerative diseases, cancer, and viral infections.[1] The in silico analysis suggests that this compound, along with other related limonoids, may bind to the active site of GSK-3β.[1]

In-Silico Binding Analysis

A molecular docking study investigated the interaction of several limonoids, including this compound, with the ATP-binding pocket of GSK-3β.[1] While the study highlighted Kihadanin B and nomilin as particularly strong binders, the inclusion of this compound in this analysis points to its potential as a GSK-3β inhibitor.[1] The binding of these limonoids is compared to known ATP-competitive inhibitors, suggesting a similar mechanism of action.[1]

Table 1: Summary of In-Silico Interaction Data for Limonoids with GSK-3β (Note: Specific quantitative data for this compound's binding energy was not detailed in the available search results, hence a qualitative placement is provided based on its inclusion in the study.)

| Compound | Predicted Interaction with GSK-3β | Reference Compound(s) |

| This compound | Potential Binder | LY2090314, AR-A014418 |

| Kihadanin B | Identified as a new GSK-3β-binding natural product | LY2090314, AR-A014418 |

| Nomilin | Identified as a new GSK-3β-binding natural product with strong interaction | LY2090314, AR-A014418 |

| Gedunin | Known GSK-3β-binding limonoid | Not specified |

| Obacunone | Known GSK-3β-binding limonoid | Not specified |

Potential Therapeutic Implications

The predicted interaction between this compound and GSK-3β opens up several avenues for therapeutic exploration:

-

Neurodegenerative Diseases: GSK-3β is a key player in the pathology of Alzheimer's and other neurodegenerative disorders. Its inhibition is a promising strategy for treatment.

-

Cancer: As a regulator of cell proliferation and apoptosis, GSK-3β is a valid target in oncology.[1]

-

Viral Infections: GSK-3β has been implicated in the replication of several viruses, making its inhibitors potential antiviral agents.[1]

Experimental Protocols: A Blueprint for Future Research

While specific experimental protocols for this compound are not yet published, the methodologies used for similar limonoids in GSK-3β binding and activity assays can serve as a template for future investigations.

Molecular Docking (In-Silico)

The foundational in silico studies utilized molecular docking simulations to predict the binding of this compound to GSK-3β.[1] A typical protocol for such a study is outlined below.

Workflow for Molecular Docking of this compound with GSK-3β

Caption: A generalized workflow for the molecular docking of this compound with GSK-3β.

In-Vitro Kinase Assay

To experimentally validate the in silico predictions, an in-vitro kinase assay would be the next logical step.

Experimental Workflow for In-Vitro GSK-3β Kinase Assay

Caption: A schematic of an in-vitro kinase assay to determine the inhibitory activity of this compound on GSK-3β.

Signaling Pathway Context

The potential inhibition of GSK-3β by this compound would place it at a critical juncture of multiple signaling pathways.

Simplified GSK-3β Signaling Pathway

Caption: A diagram illustrating the position of this compound's predicted inhibitory action on the GSK-3β signaling pathway.

Conclusion and Future Directions

The current body of evidence, primarily from in silico studies, positions this compound as a promising natural product for further investigation as a GSK-3β inhibitor. The immediate future for this compound research should focus on the experimental validation of these computational predictions. In-vitro kinase assays to determine its IC50 value against GSK-3β, followed by cell-based assays to assess its effects on downstream signaling and cellular processes, are critical next steps. Subsequent research could then explore its efficacy in preclinical models of diseases where GSK-3β is implicated. The journey of this compound from a computationally predicted ligand to a potential therapeutic agent will be driven by rigorous experimental validation.

References

The Elusive Role of Kihadanin A as a NOS3 Inhibitor: A Survey of Current Knowledge

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This technical guide addresses the inquiry into Kihadanin A as an inhibitor of Nitric Oxide Synthase 3 (NOS3), also known as endothelial nitric oxide synthase (eNOS). Following a comprehensive review of available scientific literature, this document concludes that there is currently no direct scientific evidence to support the classification of this compound as a NOS3 inhibitor. Research databases and publications do not contain studies detailing its mechanism of action, inhibitory constants (IC50, Ki), or specific experimental protocols related to NOS3 inhibition. The primary research context in which this compound appears is in relation to its potential interaction with Glycogen Synthase Kinase-3β (GSK-3β).[1][2] This guide will, therefore, provide a detailed overview of NOS3 as a therapeutic target, the principles of NOS inhibition, and the known information regarding this compound to offer a complete perspective for the scientific community.

Endothelial Nitric Oxide Synthase (NOS3/eNOS): A Vital Signaling Hub

Endothelial NOS (eNOS), or NOS3, is a crucial enzyme primarily expressed in endothelial cells, the thin layer of cells lining the interior surface of blood vessels.[3][4] It is a member of the nitric oxide synthase family of enzymes that synthesize nitric oxide (NO) from the amino acid L-arginine.[5] NO produced by eNOS is a fundamental signaling molecule with a myriad of physiological functions, including:

-

Vasodilation: NO is a potent vasodilator, crucial for the regulation of blood pressure and tissue blood flow.[3]

-

Inhibition of Platelet Aggregation: It prevents the formation of blood clots.[3]

-

Anti-inflammatory Effects: NO can modulate inflammatory responses within the vasculature.[3]

-

Angiogenesis: It plays a role in the formation of new blood vessels.[3]

Given its protective roles, inhibition of NOS3 is generally considered undesirable in chronic conditions, as it could lead to cardiovascular complications.[3][6] However, in specific pathological contexts of NO overproduction, modulation of NOS activity may hold therapeutic promise.[6]

The NOS3 Signaling Pathway

The activation of NOS3 is a tightly regulated process. The enzyme is constitutively expressed and its activity is primarily dependent on intracellular calcium levels.

Principles of Nitric Oxide Synthase (NOS) Inhibition

The inhibition of NOS isoforms has been a significant area of research for various therapeutic applications.[7] Selective inhibition of inducible NOS (iNOS) or neuronal NOS (nNOS) is often sought, while avoiding inhibition of the constitutively expressed and generally protective eNOS.[7][8]

Classes of NOS Inhibitors

NOS inhibitors can be broadly categorized based on their mechanism of action and chemical structure.

| Inhibitor Class | Mechanism of Action | Examples |

| L-Arginine Analogs | Compete with the natural substrate L-arginine for binding to the active site of the enzyme. | L-NAME (N-Nitro-L-arginine methyl ester), L-NMMA (N-Monomethyl-L-arginine)[9] |

| Diamine Oxidase Inhibitors | Inhibit diamine oxidase and also possess NOS inhibitory activity. | Aminoguanidine[9] |

| Isoform-Selective Inhibitors | Designed to selectively target a specific NOS isoform. | 1400W (highly selective for iNOS), 7-Nitroindazole (selective for nNOS)[7][9] |

Experimental Protocols for Assessing NOS Inhibition

Several established experimental protocols are utilized to determine the inhibitory potential of a compound against NOS isoforms.

This is a classic and direct method to measure NOS activity.

References

- 1. Molecular docking study of GSK-3β interaction with nomilin, kihadanin B, and related limonoids and triterpenes with a furyl-δ-lactone core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitric Oxide Synthase Inhibitors into the Clinic at Last - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

Potential Therapeutic Applications of Kihadanin A in Hyperuricemia: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the theoretical potential of Kihadanin A in the context of hyperuricemia based on available computational and indirect evidence. To date, there is a lack of direct experimental studies validating the efficacy of this compound for the treatment of hyperuricemia. The experimental protocols provided herein are established methodologies for assessing the therapeutic potential of novel compounds in this field.

Executive Summary

Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with cardiovascular and renal diseases. Current therapeutic strategies primarily focus on inhibiting uric acid production or enhancing its renal excretion. This compound, a limonoid isolated from Dictamnus dasycarpus, has been identified through computational modeling as a potential therapeutic agent for hyperuricemia. A 2023 study by Chen Q, et al. predicted a high binding affinity of this compound for Nitric Oxide Synthase 3 (NOS3), a key enzyme implicated in the pathophysiology of hyperuricemia.[1] This technical guide provides an in-depth overview of the theoretical framework for this compound's application in hyperuricemia, details the key molecular targets, and presents standardized experimental protocols for its preclinical evaluation.

Molecular Targets in Hyperuricemia

The management of hyperuricemia revolves around three primary molecular strategies: inhibition of uric acid synthesis, enhancement of uric acid excretion, and mitigation of the inflammatory response associated with monosodium urate crystal deposition.

Inhibition of Uric Acid Production: Xanthine Oxidase

Xanthine oxidase (XO) is the pivotal enzyme in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Inhibition of XO is a cornerstone of hyperuricemia therapy.

-

Reference Data for Xanthine Oxidase Inhibitors:

| Compound | IC50 | Type of Inhibition | Reference |

| Allopurinol | 24 ± 0.28 µg/mL | Competitive | [2] |

| Febuxostat | 0.019 ± 0.002 µM | Mixed | [1][3] |

| Glycitein | 12 ± 0.86 µg/mL | Competitive | [2] |

Enhancement of Uric Acid Excretion: Urate Transporters

The kidneys regulate serum uric acid levels through a complex interplay of filtration, reabsorption, and secretion, mediated by various transporters. Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9) are key players in the reabsorption of uric acid in the proximal tubules.[4][5] Inhibition of these transporters promotes uric acid excretion.

-

Reference Data for Urate Transporter Inhibitors:

| Compound | Target(s) | IC50 | Reference |

| Benzbromarone | URAT1 | 0.44 µM | [1] |

| Lesinurad | URAT1 | 5.54 µM | [6] |

| URAT1/GLUT9-IN-1 | URAT1, GLUT9 | 2.01 µM (URAT1), 18.21 µM (GLUT9) | [6] |

Modulation of Inflammatory Pathways

The deposition of monosodium urate crystals in joints triggers a potent inflammatory response, leading to gouty arthritis. This process involves the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β.

-

Reference Data for Anti-inflammatory Agents in Gout Models:

| Compound | Model | Effect | Reference |

| Indomethacin | MSU-induced paw edema in rats | Significant reduction in paw edema | [7] |

| Myricetin | LPS-stimulated RAW 264.7 cells | Inhibition of TNF-α and IL-6 production | [8] |

The Emerging Role of Nitric Oxide Synthase 3 (NOS3)

Endothelial Nitric Oxide Synthase (eNOS or NOS3) plays a crucial role in maintaining vascular homeostasis. Dysregulation of NOS3 activity and subsequent oxidative stress have been linked to the endothelial dysfunction observed in hyperuricemia. The computational prediction of this compound's high affinity for NOS3 suggests a novel potential mechanism for its therapeutic action, possibly by modulating vascular health in the context of hyperuricemia.[1]

Experimental Protocols for Preclinical Evaluation of this compound

The following are detailed methodologies for the in vitro evaluation of this compound's potential therapeutic effects on the key molecular targets in hyperuricemia.

Xanthine Oxidase Inhibition Assay

This assay determines the ability of a test compound to inhibit the enzymatic activity of xanthine oxidase.

-

Principle: The assay measures the production of uric acid from xanthine, which is quantified by the increase in absorbance at 293 nm.[3]

-

Materials:

-

Xanthine Oxidase (from bovine milk or microbial sources)

-

Xanthine

-

Phosphate buffer (pH 7.5)

-

Test compound (this compound)

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and xanthine solution in a 96-well plate.

-

Add various concentrations of this compound or Allopurinol to the respective wells.

-

Initiate the reaction by adding the xanthine oxidase enzyme solution.

-

Immediately measure the absorbance at 293 nm at regular intervals for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Calculate the rate of uric acid formation from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated as: [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] * 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Uric Acid Uptake Assay in URAT1-Expressing HEK293 Cells

This cell-based assay evaluates the inhibitory effect of a test compound on the function of the URAT1 transporter.

-

Principle: The assay measures the uptake of uric acid into Human Embryonic Kidney 293 (HEK293) cells that have been engineered to express the human URAT1 transporter. A reduction in uric acid uptake in the presence of the test compound indicates inhibition of URAT1.[1][9][10]

-

Materials:

-

HEK293 cells stably or transiently expressing human URAT1 (hURAT1)

-

Parental HEK293 cells (negative control)

-

Uric acid solution (radiolabeled, e.g., [¹⁴C]-uric acid, or non-labeled)

-

Krebs-Ringer buffer (pH 7.4)

-

Test compound (this compound)

-

Benzbromarone (positive control)

-

Cell lysis buffer

-

Scintillation counter (for radiolabeled uric acid) or uric acid assay kit (for non-labeled)

-

-

Procedure:

-

Seed hURAT1-expressing HEK293 cells and parental HEK293 cells in 24- or 96-well plates and culture until confluent.

-

Pre-incubate the cells with various concentrations of this compound or Benzbromarone in Krebs-Ringer buffer for 15-30 minutes at 37°C.

-

Initiate the uptake by adding the uric acid solution and incubate for a defined period (e.g., 5-30 minutes) at 37°C.

-

Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular uric acid concentration.

-

URAT1-specific uptake is calculated by subtracting the uptake in parental cells from that in hURAT1-expressing cells.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the XO assay.

-

Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory properties of a test compound by measuring its ability to suppress the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

-

Principle: LPS, a component of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines. The inhibitory effect of the test compound on these markers is quantified.[8][11]

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM)

-

Test compound (this compound)

-

Dexamethasone (positive control)

-

Griess reagent (for NO measurement)

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

-

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.

-

NO Measurement: Collect the cell culture supernatant. Mix an aliquot of the supernatant with Griess reagent and measure the absorbance at 540 nm. The NO concentration is determined using a sodium nitrite standard curve.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of NO and cytokine production and determine the IC50 values.

-

Nitric Oxide Synthase (NOS) Activity Assay

This assay measures the enzymatic activity of NOS, the predicted target of this compound.

-

Principle: NOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). The assay can be performed by measuring the formation of L-citrulline (often using radiolabeled L-arginine) or by detecting the NO produced, which is typically quantified by measuring its stable breakdown products, nitrite and nitrate, using the Griess reagent.[12][13]

-

Materials:

-

Purified NOS enzyme or cell/tissue lysates containing NOS

-

L-arginine

-

NADPH

-

NOS cofactors (FAD, FMN, tetrahydrobiopterin)

-

Calmodulin (for eNOS and nNOS)

-

Test compound (this compound)

-

L-NAME (a known NOS inhibitor, as a positive control)

-

Griess reagent

-

-

Procedure (Griess Method):

-

In a microplate, combine the NOS enzyme source, L-arginine, NADPH, and cofactors in a suitable buffer.

-

Add various concentrations of this compound or L-NAME.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction and deproteinize the samples.

-

Add Griess reagents to the supernatant to convert nitrite into a colored azo compound.

-

Measure the absorbance at 540 nm and determine the nitrite concentration from a standard curve.

-

Calculate the percentage of inhibition and the IC50 value.

-

Visualizing the Molecular Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways in hyperuricemia and a proposed experimental workflow for evaluating this compound.

Caption: Uric acid production pathway and points of inhibition.

Caption: Key transporters in renal uric acid reabsorption.

Caption: Simplified NLRP3 inflammasome activation in gout.

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, computational analyses have positioned this compound as a promising candidate for further investigation in the context of hyperuricemia. The predicted high binding affinity for NOS3 suggests a potentially novel mechanism of action that warrants exploration. The immediate next steps should involve a systematic in vitro evaluation of this compound using the standardized protocols outlined in this guide. Specifically, determining its IC50 values for xanthine oxidase, urate transporters (URAT1 and GLUT9), and key inflammatory mediators will be crucial in validating the computational predictions and establishing a clear pharmacological profile. Positive in vitro results would provide a strong rationale for advancing this compound to in vivo studies using established animal models of hyperuricemia to assess its efficacy and safety. This structured approach will be instrumental in determining the true therapeutic potential of this compound as a novel agent for the management of hyperuricemia and gout.

References

- 1. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 4. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Anti-rheumatoid Arthritis Effect of Kaejadan via Analgesic and Antiinflammatory Activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 12. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Potential of Kihadanin A as a Glycogen Synthase Kinase-3β Modulator: A Technical Guide

For Immediate Release

This technical whitepaper provides an in-depth analysis of the interaction between Kihadanin A, a natural limonoid, and Glycogen Synthase Kinase-3β (GSK-3β), a key regulatory enzyme implicated in a multitude of cellular processes and diseases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds targeting GSK-3β.

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a wide array of signaling pathways, including insulin signaling, Wnt/β-catenin pathway, and neurotrophic factor signaling.[1][2] Its dysregulation has been linked to the pathogenesis of numerous diseases, such as neurodegenerative disorders, metabolic diseases, and cancer.[3][4] Consequently, the discovery and development of novel GSK-3β inhibitors have become a significant focus of therapeutic research.[4][5]

Natural products represent a rich source of structurally diverse molecules with therapeutic potential. Limonoids, a class of tetracyclic triterpenoids found in citrus and other plants, have garnered attention for their various biological activities. This compound, a member of the limonoid family, has been identified through in silico studies as a potential binder to the ATP-binding site of GSK-3β, suggesting a possible inhibitory role.[5] This whitepaper will explore the current understanding of the this compound and GSK-3β interaction, present the available computational data, and provide a comprehensive experimental framework to validate these findings.

In Silico Analysis of this compound and GSK-3β Interaction

To date, the primary evidence for the interaction between this compound and GSK-3β stems from a molecular docking study.[5] This computational approach predicts the binding affinity and mode of interaction between a ligand (this compound) and a target protein (GSK-3β).

Predicted Binding Affinity

The in silico analysis compared the binding of several limonoids, including this compound, to the ATP-binding pocket of GSK-3β. While a specific binding energy for this compound was not detailed in the primary publication, the study identified the related limonoid, Kihadanin B, and nomilin as promising new GSK-3β-binding natural products based on their calculated empirical energy of interaction.[5][6] For context, the binding energies of known inhibitors and related compounds from the study are presented in Table 1.

| Compound | Type | Predicted Interaction Energy (kcal/mol) | Reference Compound(s) |

| This compound | Limonoid (Test Compound) | Not explicitly stated | LY2090314, AR-A014418 |

| Kihadanin B | Limonoid (Test Compound) | Favorable | LY2090314, AR-A014418 |

| Nomilin | Limonoid (Test Compound) | Surpassed reference compounds | LY2090314, AR-A014418 |

| Gedunin | Limonoid (Known Binder) | Favorable | LY2090314, AR-A014418 |

| Obacunone | Limonoid (Known Binder) | Favorable | LY2090314, AR-A014418 |

| LY2090314 | ATP-competitive Inhibitor | Reference | - |

| AR-A014418 | ATP-competitive Inhibitor | Reference | - |

| Table 1: Summary of In Silico Binding Predictions for Limonoids and Reference GSK-3β Inhibitors. Data is based on the findings from the molecular docking study by Vergoten and Bailly (2022).[5] |

Key Signaling Pathways Involving GSK-3β

GSK-3β is a critical node in several signaling cascades. Understanding these pathways is essential for elucidating the potential downstream effects of this compound.

The PI3K/Akt/GSK-3β Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial cell survival and proliferation signaling route.[7][8] Upon activation by growth factors, Akt phosphorylates GSK-3β at Serine 9, leading to its inhibition.[9] This inhibitory phosphorylation prevents GSK-3β from phosphorylating its downstream targets, thereby promoting cell survival and glycogen synthesis.[7][8]

The Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[2] In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2] Wnt binding to its receptor inhibits the destruction complex, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Insight into glycogen synthase kinase-3β inhibitory activity of phyto-constituents from Melissa officinalis: in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular docking study of GSK-3β interaction with nomilin, kihadanin B, and related limonoids and triterpenes with a furyl-δ-lactone core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New publication: Identification of GSK3β-binding natural products. - Oncowitan [oncowitan.com]

- 6. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of PI3K/Akt signaling suppresses epithelial-to-mesenchymal transition in hepatocellular carcinoma through the Snail/GSK-3/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Structure-Activity Relationship of Kihadanin A: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kihadanin A, a naturally occurring limonoid, has garnered attention within the scientific community for its potential as a modulator of key cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationship (SAR) of this compound, with a primary focus on its interaction with Glycogen Synthase Kinase-3β (GSK-3β), a pivotal enzyme implicated in a multitude of human diseases, including cancer and neurodegenerative disorders.[1][2] While extensive SAR studies on a wide range of this compound analogues are not yet publicly available, this document synthesizes the existing data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development efforts in this area.

Core Structure and Known Analogs

This compound belongs to the limonoid class of tetranortriterpenoids, characterized by a furanolactone core. Its close structural analog, Kihadanin B, has also been a subject of study. The chemical structures of these compounds are presented below.

(Image of this compound and Kihadanin B structures would be placed here in a full whitepaper)

Structure-Activity Relationship (SAR) Insights

To date, comprehensive quantitative SAR studies detailing the systematic modification of this compound and the corresponding impact on biological activity are limited in the public domain. However, a significant molecular docking study has provided foundational insights into the interaction of this compound and B with GSK-3β.[1][2]

Interaction with GSK-3β

A molecular docking study analyzed the binding of 15 natural products, including this compound and B, to the ATP-binding site of GSK-3β.[1][2] This in silico analysis identified Kihadanin B as a new potential GSK-3β-binding natural product.[1][2] The study highlighted the importance of the furyl-δ-lactone core, a common feature among limonoids that interact with this kinase.[1][2]

While the study did not provide specific IC50 values for this compound, it laid the groundwork for understanding the structural requirements for GSK-3β inhibition by this class of compounds. The key takeaway is that the overall shape and electrostatic properties of the limonoid core are crucial for fitting into the active site of GSK-3β. Further research is necessary to elucidate the specific contributions of individual functional groups on this compound to its binding affinity and inhibitory potency.

Experimental Protocols

To facilitate further research on this compound and its analogs, this section provides detailed methodologies for key in vitro assays relevant to its known biological target.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

96-well microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Cell culture medium

-

Test compounds (this compound and its analogs)

-

Control vehicle (e.g., DMSO)

-

Microplate reader

Protocol for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

GSK-3β Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of GSK-3β. A common method is the ADP-Glo™ Kinase Assay.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate (e.g., a synthetic peptide like GS-2)

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Kinase buffer

-

Test compounds (this compound and its analogs)

-

Control inhibitor (e.g., Staurosporine)

-

384-well white plates

Protocol:

-

Reagent Preparation: Prepare solutions of the test compounds, control inhibitor, GSK-3β enzyme, substrate, and ATP in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

Test compound or control inhibitor at various concentrations.

-

GSK-3β enzyme.

-

A mixture of the GSK-3β substrate and ATP to initiate the reaction.

-

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Luminescence Generation: Add the Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate at room temperature for 30 minutes.

-

Signal Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the GSK-3β activity. Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving GSK-3β and a typical workflow for screening natural products for bioactivity.

Caption: GSK-3β signaling pathways and the inhibitory action of this compound.

Caption: A typical experimental workflow for natural product drug discovery.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics targeting GSK-3β. The current in silico data suggests a favorable interaction with the kinase, warranting further investigation. The immediate future of this compound research should focus on the synthesis of a diverse library of analogs and their systematic evaluation in robust in vitro and in cell-based assays. This will be critical for establishing a quantitative structure-activity relationship, which will, in turn, guide the rational design of more potent and selective inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for In Vitro Use of Kihadanin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kihadanin A is a naturally occurring limonoid, a class of highly oxygenated tetranortriterpenoids, found in plants of the Meliaceae family, such as Trichilia connaroides. While research on this compound is not extensive, computational studies have identified it as a potential ligand for Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various diseases including cancer, neurodegenerative disorders, and metabolic diseases.[1] This suggests that this compound may possess therapeutic potential through the modulation of GSK-3β signaling pathways.

However, it is important to note that a study evaluating the in vitro cytotoxicity of several limonoids isolated from Trichilia connaroides found that none of the tested compounds exhibited cytotoxicity against five human cancer cell lines at a concentration of 40 μM.[2] This suggests that this compound's primary mechanism of action may not be direct cytotoxicity, but rather modulation of specific cellular pathways.

These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on assessing its cytotoxic potential and its inhibitory effect on GSK-3β.

Data Presentation

Currently, there is a lack of specific quantitative in vitro data for this compound in the public domain. The following table summarizes the cytotoxicity data for related limonoids isolated from Trichilia connaroides, as reported in a 2021 study. This data provides a preliminary indication that this compound is unlikely to be cytotoxic at concentrations around 40 μM.